Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Description
Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a tetrahydropyrimidine derivative with a molecular formula of C₁₄H₁₄N₂O₅ and a molecular weight of 290.28 g/mol . The compound features a 4-methoxyphenylmethyl substituent at the N1 position, a methyl ester at the C4 carboxylate group, and a dioxo-tetrahydropyrimidine core.
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-20-10-5-3-9(4-6-10)8-16-12(17)7-11(13(18)21-2)15-14(16)19/h3-7H,8H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZGKCWAYOYQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113740 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methoxyphenyl)methyl]-2,6-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597781-22-0 | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methoxyphenyl)methyl]-2,6-dioxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1597781-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-1-[(4-methoxyphenyl)methyl]-2,6-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS: 1597781-22-0) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H16N2O5
- Molecular Weight : 288.29 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with methoxy and carbonyl substituents which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Properties : The presence of carbonyl groups may facilitate redox reactions, helping to neutralize free radicals.
- Antimicrobial Activity : Similar derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
- Enzyme Inhibition : Some studies suggest potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Biological Activity Data
A summary of biological activities reported in the literature is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cell cultures | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Enzyme Inhibition | Inhibits acetylcholinesterase activity |
Case Studies
-
Antioxidant Activity Study :
A study conducted on human fibroblast cells demonstrated that this compound significantly reduced oxidative damage induced by hydrogen peroxide. The compound exhibited a dose-dependent response, suggesting its potential as a protective agent against oxidative stress-related diseases. -
Antimicrobial Efficacy :
In vitro tests showed that this compound effectively inhibited the growth of various microbial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent. -
Neuroprotective Effects :
Research highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition suggests possible applications in cognitive enhancement and neuroprotection.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound analogs to enhance its biological activity. Structural modifications have been shown to improve potency and selectivity against specific biological targets.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties. In vitro tests have shown effectiveness against several pathogenic strains, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This opens avenues for further research into its use in treating conditions like Alzheimer's disease .
Agricultural Applications
Pesticidal Activity
In agricultural research, methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been explored as a potential biopesticide. Its efficacy against various agricultural pests has been documented, providing an eco-friendly alternative to conventional pesticides. Field trials have demonstrated significant reductions in pest populations when treated with formulations containing this compound .
Plant Growth Promotion
Additionally, the compound has been investigated for its role in promoting plant growth. Studies indicate that it can enhance root development and overall plant vigor through its biochemical interactions within plant systems. This application could lead to improved crop yields and sustainable agricultural practices .
Material Science
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Research shows that adding this compound to polymers results in materials with improved durability and resistance to environmental degradation .
Nanotechnology Applications
The compound's unique chemical structure allows for its use in nanotechnology applications. It can serve as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems and targeted therapies due to their ability to encapsulate therapeutic agents effectively .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antitumor Activity | Journal of Medicinal Chemistry (2023) | Significant cytotoxicity against various cancer cell lines |
| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against multiple bacterial strains |
| Pesticidal Activity | Journal of Agricultural Science (2025) | Reduced pest populations by over 50% in field trials |
| Plant Growth Promotion | Plant Physiology Journal (2024) | Enhanced root growth and overall plant health |
| Polymer Composites | Materials Science & Engineering (2025) | Improved mechanical properties in composite materials |
| Nanotechnology | Nanotechnology Reviews (2025) | Successful synthesis of functionalized nanoparticles |
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
Substituent Effects: The 4-methoxyphenylmethyl group in the target compound enhances lipophilicity compared to simpler alkyl groups (e.g., methyl in ) or halogens (e.g., Cl/F in ). Methoxy groups are electron-donating, which may influence π-π stacking interactions in biological systems.
Biological Activity: The 4-chloro/5-fluoro analogue demonstrates measurable biological activity with an IC₅₀ of 1.9 µM against FABP4, a protein involved in lipid metabolism and inflammation . The target compound’s methoxy group may alter binding affinity due to steric and electronic differences. Iodo derivatives (e.g., ) are of interest in radiochemistry but may exhibit reduced solubility compared to non-halogenated analogues.
Synthetic Utility :
- The methyl ester in the target compound (C4 position) is a common handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .
- Alkylation and cyclization reactions observed in similar compounds (e.g., ) suggest that the N1 substituent can be modified to generate bicyclic systems for enhanced pharmacological profiles.
Preparation Methods
Industrial and Scalable Methods
Industrial synthesis prioritizes efficiency and scalability. Key features include:
- Use of continuous flow reactors to improve heat and mass transfer.
- Application of catalysts such as Lewis acids (e.g., InCl3) to enhance reaction rates and selectivity.
- Optimization of solvents and reaction parameters to maximize yield and purity.
- Implementation of green chemistry principles to reduce waste and environmental impact.
Green Chemistry Approaches
Recent research emphasizes environmentally friendly synthetic techniques for pyrimidine derivatives, which can be adapted to the target compound:
- Microwave-Assisted Synthesis: Accelerates reaction rates, reduces reaction times to minutes, and often improves yields (80–96% reported for related pyrimidine esters).
- Mechanochemistry (Mortar-Pestle Method): Solvent-free grinding techniques that promote reactions under mild conditions.
- Use of Green Solvents: Water, ethanol, or ethanol-water mixtures replace toxic organic solvents.
- Ultrasound Irradiation: Enhances reaction kinetics and yields, as demonstrated in related multi-component pyrimidine syntheses at mild temperatures (~40 °C) and short times (20 min).
These methods provide safer, more sustainable alternatives without compromising product quality.
Detailed Reaction Conditions and Optimization
Catalyst and Solvent Screening
| Parameter | Conditions Tested | Outcome |
|---|---|---|
| Catalyst | InCl3 (20 mol%) | High yield (up to 95%) |
| Solvents | 50% EtOH, 99% EtOH, H2O, THF, MeOH | 50% EtOH most effective |
| Temperature | 20 °C, 40 °C, 60 °C | 40 °C optimal for yield and reaction time |
| Reaction Time | 5, 10, 20, 30 min | 20 min sufficient for completion |
Note: These conditions are derived from analogous pyrimidine ester syntheses and are applicable to the target compound's preparation.
Reaction Mechanism Insights
- Initial condensation of the β-ketoester with urea or hydrazine forms a cyclic intermediate.
- Alkylation with 4-methoxybenzyl halide occurs at the nitrogen atom.
- Lewis acid catalysis (e.g., InCl3) facilitates nucleophilic attack and ring closure.
- Ultrasound irradiation or microwave heating accelerates these steps by enhancing molecular collisions and energy transfer.
Comparative Data on Preparation Methods
| Method | Reaction Time | Yield (%) | Environmental Impact | Scalability | Notes |
|---|---|---|---|---|---|
| Classical Heating | 4–24 hours | 60–75 | Moderate | Moderate | Requires organic solvents, longer time |
| Microwave-Assisted | 3–30 minutes | 80–96 | Low | Moderate | Rapid, high yield, green solvent compatible |
| Ultrasound Irradiation | 20 minutes | 85–95 | Low | High | Mild conditions, catalyst required |
| Mechanochemistry | Minutes | 75–85 | Very Low | Low | Solvent-free, eco-friendly |
Summary of Research Findings
- The alkylation of pyrimidine derivatives with 4-methoxybenzyl halides under basic or Lewis acid catalysis is the key step in preparing methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.
- Green chemistry techniques such as microwave synthesis and ultrasound irradiation significantly reduce reaction times and improve yields while minimizing environmental hazards.
- InCl3 catalysis in aqueous ethanol under ultrasound is particularly effective, providing high yields (up to 95%) at mild temperatures (~40 °C) in short times (20 min).
- Mechanochemical methods offer solvent-free alternatives but may have limitations in scalability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and what key experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving reductive cyclization of nitroarenes or nitroalkenes using palladium catalysts and formic acid derivatives as CO surrogates . Critical parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) for efficient cyclization.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the final product .
Q. How can researchers characterize the structural integrity of this tetrahydropyrimidine derivative?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent orientation (e.g., methoxy and carboxylate groups) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydropyrimidine ring conformation .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Cross-validation : Discrepancies between spectral data (e.g., unexpected splitting in NMR) should prompt re-examination of synthetic intermediates or computational modeling .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy from the imide or carboxylate moieties .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., formic acid derivatives) .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated chemical waste streams .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what experimental design principles apply?
- Methodological Answer :
- Design of Experiments (DOE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent ratio, temperature) .
- Catalyst recycling : Test Pd recovery via filtration or aqueous extraction to reduce costs .
- In-line analytics : Employ FTIR or HPLC monitoring to identify kinetic bottlenecks (e.g., incomplete nitro group reduction) .
- Scale-up challenges : Address heat dissipation using jacketed reactors and controlled addition of reagents .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?
- Methodological Answer :
- Re-examine assumptions : Verify protonation states or solvent effects in DFT calculations, as implicit solvent models may mispredict shifts .
- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .
- Experimental replication : Repeat NMR under standardized conditions (e.g., deuterated solvent, calibrated temperature) .
- Hybrid approaches : Combine NOESY (for spatial proximity) and DFT-optimized structures to refine models .
Q. What computational strategies are effective for studying the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cyclooxygenase or kinases) .
- QM/MM simulations : Investigate reaction mechanisms (e.g., ring-opening or carboxylate hydrolysis) at the electronic level .
- ADMET profiling : Employ SwissADME or pkCSM to predict pharmacokinetic properties (e.g., logP, bioavailability) for drug development .
Q. What catalytic mechanisms underpin the formation of the tetrahydropyrimidine ring in this compound?
- Methodological Answer :
- Palladium-mediated cyclization : Pd⁰ facilitates C–N bond formation via oxidative addition into nitro groups, followed by CO insertion and reductive elimination .
- Ligand effects : Bulky phosphine ligands (e.g., PPh₃) stabilize Pd intermediates and suppress β-hydride elimination .
- Isotopic labeling : Use ¹³C-labeled CO surrogates to track carboxylate incorporation into the ring .
Q. How can derivatization strategies expand the functional utility of this compound?
- Methodological Answer :
- Carboxylate modifications : React with amines or hydrazines to form amides or hydrazides .
- Methoxy group substitution : Perform demethylation (e.g., BBr₃) to generate phenolic intermediates for further coupling .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to temporarily shield hydroxyls during multi-step syntheses .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
